molecular formula C20H19BrO5 B3300678 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 903864-92-6

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B3300678
CAS No.: 903864-92-6
M. Wt: 419.3 g/mol
InChI Key: JGELLEXHJBSWKU-UHFFFAOYSA-N
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Description

7-(2-Bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one (CAS 1146938-71-7) is a high-value chemical intermediate with a molecular formula of C19H17BrO5 and a molecular weight of 405.245 g/mol. This coumarin derivative is characterized by a melting point of 135-136 °C and is designed for research applications in medicinal chemistry and drug discovery . The core research value of this compound lies in its role as a key synthetic building block. Its molecular structure incorporates a reactive bromoethoxy side chain, which enables it to act as a versatile intermediate for the construction of more complex hybrid molecules. This is particularly valuable in combinatorial synthesis and for developing targeted bioactive compounds . For instance, its framework makes it suitable for creating novel triazole-bridged flavonoid dimers and trimers, which are an area of significant interest in the search for new therapeutic agents . Furthermore, the scaffold is highly relevant for synthesizing coumarin-chalcone hybrids, a class of molecules being investigated for their potential effects on the central nervous system (CNS), including skeletal muscle and antianxiety activity . This product is intended for use in controlled laboratory research by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-12-15-6-5-14(25-9-8-21)11-17(15)26-20(22)19(12)13-4-7-16(23-2)18(10-13)24-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELLEXHJBSWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one, also known by its CAS number 7471-76-3, is a synthetic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₁BrO₃
  • Molecular Weight : 283.118 g/mol
  • Density : 1.499 g/cm³
  • Boiling Point : 415.6 °C at 760 mmHg
  • Flash Point : 205.2 °C

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler flavonoid derivatives. The synthetic route often includes reactions with brominating agents and various coupling reactions to introduce the bromoethoxy and dimethoxy groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic activity against various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for different derivatives were reported, with some showing potent activity comparable to established chemotherapeutic agents.

Compound Cell Line IC₅₀ (nM)
This compoundNUGC29
Standard (CHS 828)NUGC25
Other derivativeMCF89

These findings suggest that modifications in the molecular structure can enhance the anticancer efficacy of flavonoids.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that flavonoids can inhibit key inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The specific mechanisms of action for this compound remain an area for further investigation.

Antioxidant Activity

Flavonoids are well-known for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. Studies have reported that compounds similar to this compound exhibit strong radical scavenging activities.

Case Studies

  • Study on Cytotoxicity : A study published in Chemistry and Biodiversity evaluated various flavonoid derivatives for their cytotoxic effects against cancer cell lines. The results indicated that the presence of specific functional groups significantly influenced cytotoxic potency .
  • Anti-inflammatory Mechanism : Research conducted on related compounds demonstrated that certain flavonoid structures could downregulate inflammatory mediators in human cell lines, suggesting a similar potential for this compound .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that chromenone derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, in vitro studies demonstrated that it reduced the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators in inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that it can enhance cellular defense mechanisms against oxidative damage, potentially preventing chronic diseases related to oxidative stress .

Anticancer Potential

Chromone derivatives have shown promise in anticancer research. The target compound has been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Inflammation:
    A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory activity .
  • Cancer Research:
    In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Table 1: Comparison of 7-Substituted Coumarins
Compound Name 7-Substituent 3-Substituent Molecular Weight (g/mol) Yield (%) Key Data (ESI-MS) Reference
Target Compound 2-Bromoethoxy 3,4-Dimethoxyphenyl 433.27*
7-(2-Bromoethoxy)-4-methyl-2H-chromen-2-one (2a) 2-Bromoethoxy H 283.00 62 [M+H]⁺: 282.9964
7-(3-Bromopropoxy)-4-methyl-2H-chromen-2-one (2c) 3-Bromopropoxy H 297.01 67 [M+H]⁺: 297.0121
7-(4-Chlorobutoxy)-3-phenyl derivative (7) 4-Chlorobutoxy 3,4-Dimethoxyphenyl 393.00 61 [M+H]⁺: 393
13a (Fluorobenzyl derivative) 2-Bromoethoxy 4-Fluorobenzyl 390.80 97.3 [M+H]⁺: 390.8

*Calculated based on molecular formula C₂₀H₁₉BrO₅.

Key Observations :

  • Chain Length : Bromoethoxy (C2) and bromopropoxy (C3) substituents at position 7 influence solubility and reactivity. Longer chains (e.g., 4-chlorobutoxy in compound 7) reduce crystallinity but enhance lipophilicity .
  • Electronic Effects : The 2-bromoethoxy group in the target compound and 2a facilitates nucleophilic substitution reactions, critical for generating prodrugs or conjugates .

Substituent Variations at Position 3

Table 2: Comparison of 3-Substituted Coumarins
Compound Name 3-Substituent 7-Substituent Biological Activity Reference
Target Compound 3,4-Dimethoxyphenyl 2-Bromoethoxy Not reported
3-(4-Chlorophenyl)-7-methoxy-4-methyl (19) 4-Chlorophenyl Methoxy Anticancer (preliminary)
3-Phenyl-7-isopropoxy (17) Phenyl Isopropoxy Antimicrobial
6b (Anti-HCV derivative) 3,4-Dimethoxyphenyl 2-Hydroxypropoxy Anti-HCV (EC₅₀: 8.2 μM)

Key Observations :

  • Chlorophenyl vs. Dimethoxyphenyl : The 4-chlorophenyl group in compound 19 introduces electron-withdrawing effects, contrasting with the electron-donating dimethoxy group in the target compound. This difference may alter metabolic stability and target affinity .

Structural and Spectral Analysis

  • 1H-NMR Trends :
    • The 2-bromoethoxy chain in the target compound would show triplet signals near δ 3.6–4.2 ppm (CH₂-Br and CH₂-O), similar to compound 2a (δ 3.66–4.22 ppm) .
    • The 3,4-dimethoxyphenyl group would exhibit aromatic protons as doublets near δ 6.8–7.7 ppm, consistent with compound 6b .
  • ESI-MS : The molecular ion peak [M+H]⁺ for the target compound is predicted near m/z 433.27, aligning with analogs like 13a (m/z 390.8) .

Q & A

Q. What synthetic methodologies are employed to introduce the 2-bromoethoxy substituent in chromenone derivatives?

Q. How is the compound structurally characterized using spectroscopic techniques?

Structural confirmation relies on:

  • ¹H NMR : Signals for the bromoethoxy chain (δ 3.70–4.40 ppm for -OCH₂CH₂Br) and aromatic protons (δ 6.80–8.20 ppm for chromenone and dimethoxyphenyl groups) .
  • ESI-HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 282.9981 for 2a) .
  • FTIR : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and ether (C-O) bands at 1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in chromenone derivatives?

SAR studies focus on:

  • Substituent Effects : Electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance π-π stacking with biological targets, while bromoethoxy chains improve lipophilicity and membrane permeability .
  • Biological Assays : Anti-HCV activity is evaluated via EC₅₀ measurements in Huh7 cells, with cytotoxicity assessed using MTT assays. Derivatives with trifluoromethyl groups show improved selectivity indices (e.g., EC₅₀ = 1.2 μM vs. CC₅₀ > 50 μM) .

Q. What challenges arise in crystallographic refinement of chromenone derivatives, and how are they resolved?

Challenges include:

  • Disorder in Bromoethoxy Chains : Addressed using SHELXL restraints (e.g., DFIX, DANG) to model flexible -CH₂CH₂Br moieties .
  • Twinned Crystals : Resolved via twin law refinement in PLATON or using high-resolution synchrotron data . Example: The crystal structure of 7-(6-bromohexyloxy)-4-methyl-2H-chromen-2-one (CCDC 891123) required anisotropic displacement parameters for bromine atoms to resolve thermal motion artifacts .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and what validation methods are used?

Discrepancies may stem from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts (Δδ ~0.2–0.5 ppm for aromatic protons).
  • Dynamic Processes : Rotameric equilibria in bromoethoxy chains broaden signals; variable-temperature NMR (VT-NMR) at −40°C resolves splitting . Validation: Cross-checking with 2D techniques (HMBC, NOESY) confirms connectivity. For example, HMBC correlations between H-3 (chromenone) and C-7 (δ 160.5 ppm) validate substitution patterns .

Methodological Considerations

  • Experimental Design for Bioactivity :

    • Use orthogonal assays (e.g., fluorescence polarization + SPR) to validate target engagement.
    • Include positive controls (e.g., silibinin for anti-HCV studies) to benchmark activity .
  • Data Contradiction Analysis :

    • Case Study : Discrepant melting points (e.g., 145°C vs. 152°C) may indicate polymorphs. DSC/TGA analysis differentiates forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

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